2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole
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Overview
Description
2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring and a pentyloxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the piperidine ring and the pentyloxybenzoyl group. Key steps may include:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Piperidine Ring: This step often involves the use of piperidine and appropriate coupling reagents to attach the piperidine ring to the benzoxazole core.
Attachment of the Pentyloxybenzoyl Group: This can be done using a Friedel-Crafts acylation reaction, where the pentyloxybenzoyl chloride reacts with the piperidine-substituted benzoxazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the benzoxazole core can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)-1,3-benzoxazole: Similar structure but lacks the pentyloxybenzoyl group.
5-Methyl-2-piperidin-4-yl-1,3-benzoxazole: Contains a methyl group instead of the pentyloxybenzoyl group.
Uniqueness
The presence of the pentyloxybenzoyl group in 2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole imparts unique properties, such as increased lipophilicity and potential for specific receptor interactions, which may enhance its efficacy in medicinal applications compared to similar compounds.
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-pentoxyphenyl)methanone |
InChI |
InChI=1S/C24H28N2O3/c1-2-3-6-17-28-20-11-9-19(10-12-20)24(27)26-15-13-18(14-16-26)23-25-21-7-4-5-8-22(21)29-23/h4-5,7-12,18H,2-3,6,13-17H2,1H3 |
InChI Key |
HLJOTVHZSFAYTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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